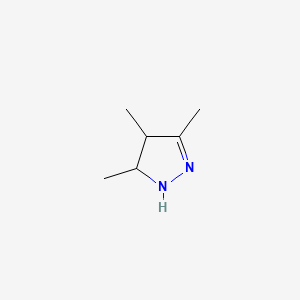

3,4,5-Trimethyl-2-pyrazoline

Description

Significance of Dihydropyrazole Ring Systems in Organic Chemistry

Dihydropyrazole, or pyrazoline, ring systems are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and one endocyclic double bond. chim.itrdd.edu.iq They are significant structural motifs in organic chemistry and are found in numerous pharmaceutically active compounds. researchgate.net The versatility of the pyrazoline scaffold allows for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. rsc.orgmdpi.com Their importance also extends to materials science, where they are used as fluorescent probes and in optoelectronics. mdpi.com The synthesis of dihydropyrazole derivatives is a prominent area of research, with a continuous effort to develop new and efficient synthetic methods. researchgate.netresearchgate.net

Overview of Isomeric and Tautomeric Forms within the Pyrazoline Class

Pyrazolines can exist in three isomeric forms, depending on the position of the double bond within the five-membered ring: 1-pyrazoline, 2-pyrazoline (B94618), and 3-pyrazoline. rdd.edu.iqmdpi.com Among these, the 2-pyrazoline isomer is the most stable and, consequently, the most extensively studied. chim.itrdd.edu.iq Tautomerism, the interconversion of isomers, is a key feature of pyrazolines. encyclopedia.pub The stability of the different tautomeric forms can be influenced by the substituents on the pyrazoline ring. researchgate.net For instance, it has been reported that the 2-pyrazoline tautomer is generally more stable than the 1-pyrazoline tautomer. researchgate.net

Historical Context of Research on Dihydropyrazoline Compounds

The first synthesis of a pyrazoline ring was reported in 1885 by Knorr and Blank, who achieved this by reducing 1,3-diphenyl-5-methylpyrazole. chim.it A significant advancement in the synthesis of 2-pyrazolines was later made by Knöevenagel and Fisher, who developed a method involving the reaction of α,β-unsaturated aldehydes or ketones with hydrazines. chim.it This method remains a widely used and simple approach for the preparation of 2-pyrazolines. chim.itsci-hub.se Over the years, research has expanded to include various synthetic strategies and the exploration of the diverse pharmacological activities of pyrazoline derivatives. researchgate.netresearchgate.net

Structure

3D Structure

Properties

CAS No. |

22591-95-3 |

|---|---|

Molecular Formula |

C6H12N2 |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

3,4,5-trimethyl-4,5-dihydro-1H-pyrazole |

InChI |

InChI=1S/C6H12N2/c1-4-5(2)7-8-6(4)3/h4-5,7H,1-3H3 |

InChI Key |

NBUOBRBXCTZHFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(NN=C1C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,4,5 Trimethyl 2 Pyrazoline and Analogous Dihydropyrazoles

Conventional Synthetic Approaches

Conventional methods for the synthesis of 2-pyrazolines have long been established and are widely utilized. These approaches typically involve the cyclization of linear precursors and form the bedrock of pyrazoline chemistry.

Cyclocondensation of α,β-Unsaturated Ketones with Hydrazines

The most common and direct route to 2-pyrazolines is the acid-catalyzed cyclocondensation reaction between α,β-unsaturated ketones and hydrazine (B178648) or its derivatives. arabjchem.orgchemicalbook.com This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent isomerization to the more stable 2-pyrazoline (B94618) ring system. For the synthesis of 3,4,5-trimethyl-2-pyrazoline, the corresponding α,β-unsaturated ketone, 3-methyl-3-penten-2-one, would be reacted with hydrazine hydrate (B1144303). The reaction is typically carried out in a protic solvent such as ethanol (B145695) or acetic acid, which also serves as the catalyst. arabjchem.orgchim.it Various acidic and basic catalysts can be employed to facilitate this reaction. chim.it

The reaction's versatility allows for the synthesis of a wide array of substituted pyrazolines by simply varying the substituents on the α,β-unsaturated ketone and the hydrazine derivative. researchgate.netnih.govnih.gov For instance, the reaction of various chalcones (1,3-diaryl-2-propen-1-ones) with hydrazine hydrate in refluxing acetic acid or propionic acid yields the corresponding 1-acyl-3,5-diaryl-2-pyrazolines. researchgate.net

Table 1: Synthesis of Pyrazoline Derivatives via Cyclocondensation of α,β-Unsaturated Ketones with Hydrazines

| α,β-Unsaturated Ketone | Hydrazine Derivative | Catalyst/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Chalcone (B49325) Derivatives | Hydrazine Hydrate | Acetic Acid | 1-Acetyl-3,5-diaryl-2-pyrazolines | Good | researchgate.net |

| Chalcone Derivatives | Phenylhydrazine (B124118) | Acetic Acid | 1,3,5-Triphenyl-2-pyrazolines | Good | researchgate.net |

| Substituted Propenones | Hydrazine | Acetic/Propionic Acid | 1-Acetyl/Propionyl-3-aryl-5-(pyrazolyl)-2-pyrazolines | - | arabjchem.org |

| α,β-Unsaturated Ketones | Hydrazine Hydrate/Phenylhydrazine | Triethanolamine | 2-Pyrazolines | - | arabjchem.org |

| 1,3-Diphenyl-2-propen-1-one | Hydrazine Hydrate | - | 3,5-Diphenyl-2-pyrazoline derivatives | - | nih.gov |

Synthesis via Chalcone Intermediates

Chalcones, which are 1,3-diaryl-2-propen-1-ones, are a prominent subclass of α,β-unsaturated ketones and serve as crucial intermediates in the synthesis of numerous heterocyclic compounds, including pyrazolines. ajgreenchem.com The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation of an appropriate aldehyde with an acetophenone (B1666503) in the presence of an acid or base catalyst. arabjchem.org

Once the chalcone intermediate is synthesized, it undergoes cyclization with a hydrazine derivative to form the pyrazoline ring. This two-step process offers a high degree of modularity, as a wide variety of substituents can be introduced on either aromatic ring of the chalcone, leading to a diverse library of pyrazoline analogs. For example, a series of 1,3,5-triphenyl-2-pyrazolines can be synthesized by reacting the corresponding chalcone with phenylhydrazine in glacial acetic acid, often accelerated by methods such as ultrasonic irradiation. arabjchem.org

Intramolecular Cyclization of Ketazine Precursors

An alternative and efficient route for the synthesis of specific pyrazolines, such as 3,5,5-trimethyl-2-pyrazoline (B3052242), is through the intramolecular cyclization of ketazines. nih.gov Ketazines are formed by the condensation of a ketone with hydrazine. For instance, acetone (B3395972) azine, prepared from acetone and hydrazine, can undergo a catalyzed intramolecular cyclization to yield 3,5,5-trimethyl-2-pyrazoline. google.com

This method has been shown to be particularly effective for the synthesis of pyrazolines with specific substitution patterns that might be less accessible through the α,β-unsaturated ketone route. The reaction is typically promoted by a catalyst, and various metal halides have been shown to be effective. google.com

Table 2: Synthesis of Pyrazolines via Intramolecular Cyclization of Ketazines

| Ketazine Precursor | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetone Azine | Cobalt or Nickel Halide | 3,5,5-Trimethyl-2-pyrazoline | Higher than pyrrole | google.com |

| 3-Pentanone Azine | Cobalt (II) Iodide | 3,4-Dimethyl-2,5-diethyl pyrrole | 50 | google.com |

| Propionaldazine | Nickel (II) Bromide | 3,4-Dimethyl pyrrole | 46 | google.com |

| Diethyl Ketazine | - | 3,5-Diethyl-5-methyl-2-pyrazoline | 63 | google.com |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool in modern organic synthesis. mdpi.comrsc.org These reactions are highly atom-economical and offer a streamlined approach to complex molecules. Several MCR strategies have been developed for the synthesis of pyrazole (B372694) and dihydropyrazole derivatives. organic-chemistry.orgcsic.esbeilstein-journals.orgresearchgate.net

One such example is the three-component reaction involving an aldehyde, a hydrazine, and an alkene to produce substituted 4,5-dihydropyrazoles. csic.es Another approach involves the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide to generate pyrazole derivatives. organic-chemistry.org While these methods may not directly target this compound, they provide a versatile platform for accessing a wide range of substituted dihydropyrazole analogs.

Catalytic Synthetic Methods

The development of catalytic methods has significantly advanced the synthesis of pyrazolines, offering improved yields, milder reaction conditions, and enhanced selectivity.

Transition Metal Catalysis (e.g., FeCl₃)

Transition metal catalysts have been effectively employed in the synthesis of pyrazolines. Ferric chloride (FeCl₃) has been identified as a particularly efficient, inexpensive, and environmentally friendly catalyst for the intramolecular cyclization of ketazines to produce pyrazoline derivatives. nih.gov

In a notable study, FeCl₃ was used to catalyze the synthesis of 3,5,5-trimethyl-2-pyrazoline from the corresponding ketazine, achieving a high conversion rate and selectivity. nih.gov The research indicated that the steric hindrance of the ketazine is a crucial factor influencing the conversion, with smaller alkyl groups on the ketazine leading to higher yields. nih.gov The proposed mechanism involves the coordination of the iron catalyst to the nitrogen atoms of the ketazine, which facilitates the cyclization process.

Table 3: FeCl₃ Catalyzed Synthesis of Pyrazoline Derivatives from Ketazines

| Ketazine Substituent (R) | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|

| Methyl | 95 | 99 | nih.gov |

Acid-Catalyzed Systems (e.g., Pyridinium (B92312) Trifluoroacetate (B77799) Ionic Liquids, Acetic Acid)

Acid catalysts play a important role in the synthesis of pyrazolines, with both traditional and novel acid systems being employed to facilitate the cyclization reaction.

Pyridinium Trifluoroacetate Ionic Liquids:

Protic ionic liquids, such as pyridinium trifluoroacetate, have emerged as proficient catalysts for the intramolecular cyclization of ketazines to form 2-pyrazolines. nih.gov Research on the synthesis of 3,5,5-trimethyl-2-pyrazoline has identified optimal conditions for this catalytic system. researchgate.net Specifically, using 3,5-dimethylpyridinium trifluoroacetate as the catalyst in a solvent-free environment has shown high efficiency. researchgate.net These ionic liquids offer a green alternative, addressing the issue of excessive acid dosage often required in traditional methods. researchgate.netcolab.ws

A study on the cyclization of 2-propyl ketazine to 3,5,5-trimethyl-2-pyrazoline determined the following optimal conditions:

| Catalyst | Catalyst Loading | Temperature | Solvent | Yield | Reference |

| 3,5-Dimethylpyridinium Trifluoroacetate | 8 mol% | 100 °C | Solvent-free | Not specified | researchgate.net |

Acetic Acid:

Acetic acid is a commonly used catalyst in the synthesis of 2-pyrazolines, often used in conjunction with other reagents or techniques. chim.it It is frequently employed in the reaction of α,β-unsaturated ketones (chalcones) with hydrazines. chim.itresearchgate.net For instance, the synthesis of 1,3,5-triaryl-2-pyrazolines can be conveniently achieved in a sodium acetate-acetic acid aqueous solution under ultrasound irradiation. chim.it Acetic acid also serves as a catalyst in the microwave-assisted synthesis of 3,5-arylated 2-pyrazolines, leading to high yields in short reaction times. mdpi.com Furthermore, it is used in the synthesis of N-acetylated pyrazoline derivatives from chalcones and hydrazine hydrate. researchgate.net The use of a Pd/C catalyst in acetic acid has also been shown to be effective for the oxidative aromatization of 1,3,5-trisubstituted pyrazolines to the corresponding pyrazoles. researchgate.net

Non-Conventional Activation Techniques (e.g., Microwave-Assisted Synthesis, Ultrasound Irradiation)

To enhance reaction efficiency and align with the principles of green chemistry, non-conventional activation techniques like microwave and ultrasound irradiation have been successfully applied to the synthesis of pyrazolines.

Microwave-Assisted Synthesis:

Microwave irradiation has proven to be a rapid and efficient method for synthesizing pyrazoline derivatives. nih.gov This technique significantly reduces reaction times and often leads to higher yields compared to conventional heating methods. mdpi.com For example, the condensation of chalcones with various hydrazines to produce 3,5-arylated 2-pyrazolines can be achieved in quantitative yields within 2-12 minutes under microwave irradiation in the presence of acetic acid. mdpi.com This method is also employed for the synthesis of various substituted 2-pyrazoline derivatives, including those with potential antimicrobial activity. nih.govscispace.com A three-component, one-pot synthesis of pyrazolo[3,4-d]pyrimidin-4-ones has also been developed using controlled microwave irradiation. rsc.org

Ultrasound Irradiation:

Sonochemistry offers a green and efficient alternative for the synthesis of dihydropyrazoles. acs.org Ultrasound irradiation has been shown to decrease reaction times and improve yields in the synthesis of various polyfunctionalized heterocycles. acs.org The synthesis of 1,3,5-triaryl-2-pyrazolines from α,β-unsaturated ketones and phenylhydrazine in a sodium acetate-acetic acid solution is significantly accelerated by ultrasound. chim.it Similarly, the synthesis of 5-(pyrazol-4-yl)-4,5-dihydropyrazole derivatives under ultrasound irradiation has been reported to be superior to traditional methods in terms of yields, reaction times, simplicity, and safety. acs.org Studies have shown that reactions that take several hours under conventional conditions can be completed in a much shorter time with higher yields when subjected to sonication. e-journals.in

| Technique | Substrates | Conditions | Reaction Time | Yield | Reference |

| Microwave | Chalcones, Hydrazines | Acetic acid, 300 W | 2-12 min | 82-99% | mdpi.com |

| Microwave | Acetophenones, Benzaldehydes, Isonicotinic acid hydrazide | Ethanol, NaOH | 30 s - 2 min | Not specified | scispace.com |

| Ultrasound | Chalcones, Phenylhydrazine | Acetic acid | 30 min | 80% | e-journals.in |

| Ultrasound | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, Acetophenones, Hydrazines | Ethanol/Methanol, Acetic acid | 2-20 min | 65-80% | researchgate.net |

Stereoselective and Enantioselective Synthesis Strategies

The development of stereoselective and enantioselective methods for the synthesis of pyrazolines is of great importance due to the chirality often exhibited by biologically active molecules. researchgate.net

Various catalytic systems have been developed to achieve high levels of stereocontrol. These include the use of chiral Lewis acids, organocatalysts, and metal complexes. nih.gov For instance, the first catalytic enantioselective synthesis of 2-pyrazolines was achieved through a chiral Lewis acid-catalyzed 1,3-dipolar cycloaddition. nih.gov Organocatalytic approaches, such as those employing chiral phosphoric acids or squaramide-based catalysts, have also been successful in promoting the enantioselective cyclization of hydrazones derived from α,β-unsaturated ketones. chim.itmdpi.com

A one-pot condensation/6π-electrocyclization approach using a novel conjugate-base-stabilized carboxylic acid catalyst has been reported to produce highly enantioenriched N-aryl 2-pyrazolines. nih.gov Furthermore, copper-catalyzed asymmetric [3 + 2] cycloadditions of hydrazines to bis-electrophilic C3 synthons have yielded a variety of chiral 2-pyrazolines with high enantioselectivities. mdpi.com Mechanistic studies often point to a concerted reaction mechanism in these stereoselective cycloadditions. nih.gov

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted pyrazoline derivatives allows for the introduction of various functional groups at the N1 position, which can significantly influence the molecule's properties.

N-Acyl Derivatives:

N-acetylated pyrazolines are commonly synthesized by reacting chalcones with hydrazine hydrate in the presence of acetic anhydride (B1165640) or glacial acetic acid. researchgate.net The use of a catalyst, such as p-toluenesulfonic acid, can facilitate this one-pot cyclization. researchgate.net Another approach involves the reaction of pre-formed 2-pyrazolines with acylating agents like chloroacetyl chloride, followed by substitution with various nucleophiles to create a diverse library of derivatives. mdpi.com

N-Aryl Derivatives:

The synthesis of N-aryl-2-pyrazolines is often achieved through the reaction of α,β-unsaturated ketones with arylhydrazines. chim.it This reaction can be catalyzed by acids and has been successfully adapted for enantioselective synthesis using chiral catalysts. chim.itnih.gov A series of N1-substituted-5-aryl-3-(3,4,5-trimethoxyphenyl)-2-pyrazoline derivatives have been synthesized and evaluated for their biological activities. nih.gov

The general synthetic strategies for N-substituted pyrazolines often involve the initial formation of the pyrazoline ring from a chalcone and a corresponding substituted hydrazine.

| N-Substituent | Synthetic Method | Key Reagents | Reference |

| Acetyl | One-pot cyclization of chalcones | Hydrazine hydrate, Acetic anhydride, p-Toluenesulfonic acid | researchgate.net |

| Aryl | Reaction of α,β-unsaturated ketones with arylhydrazines | Chiral phosphoric acid catalyst | chim.it |

| (Aryl)thioacetyl | Reaction of 1-(chloroacetyl)-2-pyrazoline with aryl thiols | Chloroacetyl chloride, Aryl thiols | mdpi.com |

| Substituted Phenyl | Reaction of chalcones with substituted phenylhydrazines | Glacial acetic acid | nih.gov |

Reactivity and Chemical Transformations of 3,4,5 Trimethyl 2 Pyrazoline Scaffolds

Oxidation Reactions

Oxidation of the 2-pyrazoline (B94618) ring is a fundamental transformation that leads to the corresponding aromatic pyrazole (B372694) derivative. This aromatization is a common and efficient method for pyrazole synthesis, utilizing a range of oxidizing agents.

The conversion of 2-pyrazolines to pyrazoles is an oxidative aromatization process that involves the removal of two hydrogen atoms from the heterocyclic ring, resulting in the formation of a stable, aromatic pyrazole system. A variety of oxidizing agents have been successfully employed for this transformation. For instance, reagents such as manganese dioxide (MnO2) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for this purpose chim.it.

One-pot procedures have also been developed where pyrazoline intermediates are formed from ketones, aldehydes, and hydrazine (B178648), followed by in-situ oxidation. organic-chemistry.orgorganic-chemistry.org Common oxidants used in these procedures include molecular bromine and simply heating the pyrazoline intermediate in dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere. organic-chemistry.orgorganic-chemistry.org The choice of oxidant can depend on the specific substituents on the pyrazoline ring and the desired reaction conditions.

| Reactant | Oxidizing Agent(s) | Product | Reference |

| 2-Pyrazoline | Molecular Bromine (Br₂) | Pyrazole | organic-chemistry.orgorganic-chemistry.org |

| 2-Pyrazoline | Manganese Dioxide (MnO₂) | Pyrazole | chim.it |

| 2-Pyrazoline | DDQ | Pyrazole | chim.it |

| 2-Pyrazoline | DMSO/Oxygen | Pyrazole | organic-chemistry.orgorganic-chemistry.org |

The mechanism of oxidation of 2-pyrazolines to pyrazoles using molecular bromine has been a subject of detailed investigation. Theoretical and experimental studies on substituted pyrazolines, such as 3,5,5-trimethyl-2-pyrazoline (B3052242), provide significant insight into this process. researchgate.net

The reaction is proposed to proceed not through a direct N-bromination, but rather through the formation of a bromo-substituted pyrazoline intermediate. researchgate.net The initial step involves the bromination of the pyrazoline ring. For 1H-2-pyrazolines, two primary mechanisms have been considered: one involving N-bromination to form a 1-bromo-2-pyrazoline and another involving tautomerization followed by bromination. researchgate.net

However, experimental evidence, particularly from NMR studies on compounds like 3,5,5-trimethyl-2-pyrazoline, strongly supports a mechanism where the key intermediate is a 3-bromo-1-pyrazoline. researchgate.net This intermediate is formed and subsequently eliminates hydrogen bromide (HBr) to yield the aromatic pyrazole product. The behavior is described as "enamine-like" when the nitrogen at position 1 is substituted. researchgate.net For NH-pyrazolines, the process involves bromination followed by tautomerization and elimination steps to achieve the final aromatic pyrazole. researchgate.net

Reduction Reactions

Reduction of the 3,4,5-trimethyl-2-pyrazoline scaffold targets the carbon-nitrogen double bond (C=N), leading to the corresponding saturated pyrazolidine (B1218672) ring system. This transformation provides access to a different class of heterocyclic compounds with distinct chemical properties and potential applications.

The synthesis of pyrazolidine derivatives from 2-pyrazolines is achieved through the regioselective reduction of the endocyclic C=N imine bond. While common reducing agents like sodium borohydride (B1222165) (NaBH₄) have been reported as unsuccessful for this transformation, more powerful reagents have proven effective. acs.org

A highly efficient and stereoselective method involves the use of lithium triethylborohydride, commercially known as Superhydride (LiEt₃BH). acs.org This reagent selectively reduces the C=N double bond of the 2-pyrazoline ring to furnish the corresponding pyrazolidine. This method is noted for its excellent yield and high degree of cis-diastereoselectivity, providing a direct route to specifically substituted pyrazolidines. acs.org

| Reactant | Reducing Agent | Product | Key Feature | Reference |

| 2-Pyrazoline | Superhydride (LiEt₃BH) | Pyrazolidine | High cis-diastereoselectivity | acs.org |

Rearrangement Reactions

Under thermal conditions, 2-pyrazolines can undergo rearrangement reactions, most notably leading to the formation of cyclopropane (B1198618) derivatives through the extrusion of molecular nitrogen. This reaction provides a classic synthetic route to three-membered carbocyclic rings.

The thermal decomposition, or pyrolysis, of 2-pyrazolines is a well-established method for synthesizing cyclopropanes. The reaction mechanism is believed to proceed through an initial tautomerization of the more stable 2-pyrazoline to the less stable 1-pyrazoline isomer. acs.orgacs.org

The resulting 1-pyrazoline intermediate then undergoes thermal decomposition, leading to the extrusion of a molecule of nitrogen (N₂). mdpi.com This step is thought to generate a short-lived diradical intermediate. acs.orgubc.ca The subsequent ring closure of this diradical species yields the final cyclopropane product. The stereochemistry of the resulting cyclopropane is often related to the stereochemistry of the starting pyrazoline, suggesting a degree of stereospecificity in the nitrogen extrusion and ring-closure steps. acs.org

Studies on the pyrolysis of substituted pyrazolines, such as 4,5-dimethyl-3-carbomethoxy-2-pyrazoline, have shown that in addition to cyclopropane derivatives, unsaturated olefinic products can also be formed, indicating competitive reaction pathways. bac-lac.gc.ca The distribution of these products depends on the substitution pattern of the pyrazoline ring. bac-lac.gc.ca

| Reactant | Conditions | Key Intermediate | Primary Product(s) | Reference |

| 2-Pyrazoline | Thermal Pyrolysis (Heat) | 1-Pyrazoline / Diradical | Cyclopropane | acs.orgmdpi.comacs.org |

| 4,5-dimethyl-3-carbomethoxy-2-pyrazoline | Liquid-phase pyrolysis (190°C) | Not specified | Mixture of cyclopropanes and unsaturated esters | bac-lac.gc.ca |

Functional Group Interconversions on the Pyrazoline Ring System

The this compound scaffold, characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms and methyl groups at positions 3, 4, and 5, offers several sites for chemical modification. Functional group interconversions can be strategically performed at the nitrogen atoms (N1 and N2) and the carbon substituents (C3, C4, and C5), allowing for the synthesis of a diverse range of derivatives with potentially unique properties. While specific literature on the reactivity of this compound is limited, the chemical behavior of analogous substituted 2-pyrazolines provides a strong basis for predicting its reactivity.

Reactions at Nitrogen Atoms (N1, N2)

The nitrogen atoms in the 2-pyrazoline ring are key centers for functionalization. The N1 atom, being a secondary amine, is nucleophilic and can readily participate in various reactions to introduce a wide array of substituents. The N2 atom, being part of a C=N double bond, is generally less reactive towards electrophiles but can be involved in certain transformations.

N-Alkylation: The N1 position of the pyrazoline ring can be readily alkylated using various alkylating agents. This reaction typically proceeds under basic conditions to deprotonate the N1-H, generating a more nucleophilic pyrazolide anion. Common bases used include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH). A variety of alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride) can then be used to introduce the corresponding alkyl group. For instance, in analogous systems, N-alkylation of pyrazoles has been achieved using different alkylating agents, with regioselectivity often being influenced by steric factors. csic.es

N-Acylation: The N1 atom can be acylated to form N-acyl-2-pyrazolines. This is commonly achieved by reacting the pyrazoline with acylating agents such as acid chlorides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid. lew.roresearchgate.net For example, N-acetylated pyrazoline derivatives have been synthesized by the cyclization of chalcones with hydrazine hydrate (B1144303) in the presence of acetic anhydride (B1165640). lew.ro N-formylation can also be achieved using reagents like formic acid. youtube.com

N-Arylation: The introduction of an aryl group at the N1 position can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for this transformation, typically employing a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the pyrazoline with an aryl halide or triflate. wikipedia.org Another classical method is the Ullmann condensation, which involves the reaction of the pyrazoline with an aryl halide in the presence of a copper catalyst, often at elevated temperatures. scholaris.ca

N-Sulfonylation: Sulfonyl groups can be introduced at the N1 position by reacting the pyrazoline with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base. This reaction leads to the formation of stable N-sulfonyl-2-pyrazoline derivatives. nih.gov

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3) | 1-Alkyl-3,4,5-trimethyl-2-pyrazoline |

| N-Acylation | Acid chloride (e.g., CH3COCl) or Anhydride (e.g., (CH3CO)2O), Base (e.g., Pyridine) | 1-Acyl-3,4,5-trimethyl-2-pyrazoline |

| N-Arylation | Aryl halide, Pd or Cu catalyst, Base | 1-Aryl-3,4,5-trimethyl-2-pyrazoline |

| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl), Base | 1-Sulfonyl-3,4,5-trimethyl-2-pyrazoline |

Reactions at Carbon Substituents (C3, C4, C5)

The methyl groups at the C3, C4, and C5 positions of this compound also present opportunities for functional group interconversions, although these reactions are generally less common than N-functionalization.

Reactions at C4: The C4 position of the pyrazole ring is known to be susceptible to electrophilic substitution due to its relatively higher electron density. researchgate.net By analogy, the C4 position in 2-pyrazolines can also undergo such reactions. One notable example is the Vilsmeier-Haack reaction , which can be used to introduce a formyl group at the C4 position using a mixture of phosphorus oxychloride (POCl3) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). jocpr.com This formyl group can then serve as a handle for further transformations.

Reactions involving the Methyl Groups (C3, C4, and C5): The reactivity of the methyl groups is expected to be similar to that of alkyl substituents on other heterocyclic rings.

Oxidation: The methyl groups, particularly those at C3 and C5 which are adjacent to the C=N and N-N bonds respectively, could potentially be oxidized to other functional groups. While direct oxidation of pyrazoline methyl groups is not extensively documented, analogous side-chain oxidation of methyl groups on other heterocyclic rings, such as phenazines, can be achieved using oxidizing agents like selenium dioxide to yield aldehydes. nih.gov Pyrazoles are generally stable to oxidation, but side-chain alkyl groups can be oxidized to the corresponding carboxylic acids using strong oxidizing agents like alkaline potassium permanganate (B83412) (KMnO4). jocpr.com It is plausible that under controlled conditions, the methyl groups of this compound could be oxidized to hydroxymethyl, formyl, or carboxyl groups. The pyrazoline ring itself is susceptible to oxidation to the corresponding pyrazole. researchgate.net

Halogenation: Free-radical halogenation of the methyl groups could be a viable method for introducing halogens. Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) are commonly used for the halogenation of benzylic and allylic C-H bonds, and this methodology can be extended to the side-chain halogenation of alkyl-substituted aromatic compounds. nih.govnih.gov By analogy, the methyl groups on the pyrazoline ring, especially at C3 and C5, could undergo bromination to afford halomethyl derivatives, which are versatile intermediates for further functionalization.

| Position | Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|---|

| C4 | Vilsmeier-Haack Formylation | POCl3, DMF | 4-Formyl-3,5-dimethyl-2-pyrazoline derivative |

| C3, C4, C5 (Methyl Groups) | Oxidation | Oxidizing agent (e.g., SeO2, KMnO4) | Hydroxymethyl, Formyl, or Carboxyl derivatives |

| C3, C4, C5 (Methyl Groups) | Halogenation | NBS, Radical initiator (e.g., AIBN) | Halomethyl derivatives |

Structural Elucidation and Spectroscopic Characterization of Dihydropyrazoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For 3,4,5-Trimethyl-2-pyrazoline, ¹H, ¹³C, and ¹⁵N NMR are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the three methyl groups and the two protons on the pyrazoline ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Methyl Protons: Three separate signals are anticipated for the methyl groups at positions 3, 4, and 5. The methyl group at C-3, being adjacent to the C=N bond, would likely appear at a different chemical shift compared to the methyl groups at the chiral centers C-4 and C-5.

Ring Protons: The protons at C-4 and C-5 of the pyrazoline ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other and with the protons of the adjacent methyl groups. This typically results in an AMX spin system for the ring protons in substituted pyrazolines. mdpi.com

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (C-3) | ~1.8-2.2 | Singlet (s) | N/A |

| H (C-4) | ~2.5-3.0 | Multiplet (m) | J(H-4, H-5), J(H-4, CH₃-4) |

| H (C-5) | ~3.0-3.5 | Multiplet (m) | J(H-5, H-4), J(H-5, CH₃-5) |

| CH₃ (C-4) | ~1.0-1.4 | Doublet (d) | J(CH₃-4, H-4) |

| CH₃ (C-5) | ~1.0-1.4 | Doublet (d) | J(CH₃-5, H-5) |

Note: This is a generalized table of expected values. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are expected.

C-3: The carbon atom involved in the C=N double bond is expected to resonate at a significantly downfield chemical shift, typically in the range of 150-160 ppm. dergipark.org.tr

C-4 and C-5: These sp³ hybridized carbons of the pyrazoline ring will appear in the aliphatic region of the spectrum, generally between 40 and 70 ppm. dergipark.org.trosi.lv

Methyl Carbons: The three methyl carbons will resonate in the upfield region, typically below 30 ppm.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-3 | 150 - 160 |

| C-4 | 40 - 50 |

| C-5 | 60 - 70 |

| CH₃ (C-3) | 10 - 20 |

| CH₃ (C-4) | 15 - 25 |

Note: This is a generalized table of expected values. Actual experimental values may vary.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Studies

¹⁵N NMR spectroscopy, while less common than ¹H and ¹³C NMR, can provide direct information about the nitrogen atoms in the pyrazoline ring. The chemical shifts of the nitrogen atoms are sensitive to their hybridization and chemical environment. For 2-pyrazolines, two distinct nitrogen signals would be expected. The sp²-hybridized nitrogen (N-2) would resonate at a different frequency compared to the sp³-hybridized nitrogen (N-1).

Two-Dimensional NMR Techniques for Structure Assignment

To definitively assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity through the C-4 and C-5 positions and their attached methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the placement of the methyl groups on the pyrazoline ring by observing correlations between the methyl protons and the ring carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups and bonds within the molecule.

N-H Stretch: A characteristic absorption band for the N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

C-H Stretch: Absorption bands corresponding to the stretching vibrations of the C-H bonds in the methyl groups and on the pyrazoline ring would appear in the region of 2850-3000 cm⁻¹.

C=N Stretch: The stretching vibration of the carbon-nitrogen double bond (imine group) in the pyrazoline ring is a key characteristic band and is typically observed in the range of 1600-1650 cm⁻¹. mdpi.com

C-N Stretch: The stretching vibration of the carbon-nitrogen single bond is expected to appear in the region of 1250-1020 cm⁻¹.

N-H Bend: The bending vibration of the N-H bond usually appears in the 1550-1650 cm⁻¹ region and may sometimes overlap with the C=N stretching band.

Expected FTIR Data for this compound

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=N Stretch | 1600 - 1650 |

| N-H Bend | 1550 - 1650 |

Note: This is a generalized table of expected values. Actual experimental values may vary.

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for investigating the electronic transitions within a molecule. It provides valuable information about the conjugated systems present in the chemical structure.

The UV-Vis absorption spectrum of pyrazoline derivatives is largely dictated by the nature and position of substituents on the heterocyclic ring, which influence the extent of the conjugated system. For 1,3,5-triaryl-2-pyrazolines, the extensive conjugation typically results in absorption maxima (λmax) at wavelengths above 350 nm. researchgate.net

However, for 2-pyrazolines lacking a substituent at the N1 position, such as this compound, a hypsochromic shift (a shift to a shorter wavelength) is observed. This shift to values below 300 nm is a direct consequence of a less extended π-conjugated system. researchgate.net In these compounds, the primary electronic transition is localized within the C=N chromophore of the pyrazoline ring. researchgate.net While specific experimental λmax and molar absorptivity (ε) values for this compound are not extensively documented in the literature, the expected absorption would be in the ultraviolet region, consistent with the behavior of analogous N1-unsubstituted pyrazolines.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The fragmentation pattern is highly dependent on the structure of the molecule, particularly the position and nature of its substituents. researchgate.net

The electron ionization (EI) mass spectrum of this compound shows a distinct fragmentation pattern that is characteristic of the pyrazoline ring system. The molecular ion peak (M+) is observed, and its fragmentation leads to several key daughter ions. The fragmentation of the pyrazoline ring is a dominant process, often involving the loss of small neutral molecules.

Key fragmentation data for this compound are presented below. massbank.eu

| m/z | Relative Intensity (%) | Possible Fragment |

| 41 | 100.0 | C3H5+ |

| 42 | 59.8 | C3H6+ or C2H4N+ |

| 43 | 43.1 | C3H7+ or C2H5N+ |

| 56 | 97.2 | [M - C2H4N2]+ or C4H8+ |

| 70 | 25.1 | [M - C3H6]+ |

| 97 | 21.0 | [M - CH3]+ |

| 112 | 26.5 | [M]+ (Molecular Ion) |

The base peak at m/z 41 corresponds to the stable allyl cation [C3H5]+. The significant peak at m/z 56 likely arises from the cleavage of the pyrazoline ring. The peak at m/z 97 represents the loss of a methyl group from the molecular ion. The molecular ion peak is observed at m/z 112, confirming the molecular weight of the compound.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound has not been reported in the reviewed literature, analysis of related pyrazoline derivatives provides significant insight into its expected solid-state conformation. nih.govacs.org

Crystallographic studies of various pyrazoline derivatives reveal that the five-membered dihydropyrazole ring is typically not planar. nih.gov It often adopts an envelope or twisted conformation to minimize steric strain. The degree of puckering and the specific conformation are influenced by the substituents on the ring. For instance, in studies of N-substituted pyrazolines, the dihedral angles between the pyrazoline ring and adjacent phenyl rings are used to quantify the molecular conformation. nih.gov

In the solid state, the packing of pyrazoline molecules is governed by intermolecular forces. Although this compound lacks strong hydrogen bond donors or acceptors other than the N-H group, weak intermolecular interactions would be expected to dictate its crystal packing. In more complex pyrazolines, hydrogen bonding and π–π stacking interactions play crucial roles in organizing the molecules into a three-dimensional network. researchgate.net The determination of the crystal structures of numerous N-substituted 2-pyrazolines has provided a comprehensive understanding of the influence of various substituents on molecular structure and packing. acs.orguned.es

Theoretical and Computational Chemistry Applied to 3,4,5 Trimethyl 2 Pyrazoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the properties of pyrazoline systems. These calculations provide a balance between accuracy and computational cost, making them ideal for exploring the geometry, stability, and reactivity of molecules like 3,4,5-Trimethyl-2-pyrazoline.

DFT calculations are employed to determine the most stable three-dimensional structure of a molecule by finding the minimum energy geometry. For the 2-pyrazoline (B94618) ring, a five-membered ring containing two adjacent nitrogen atoms, a non-planar conformation is typically favored. Studies on various substituted 2-pyrazolines consistently show that the ring adopts an envelope conformation, where one of the carbon atoms (typically C4) is out of the plane formed by the other four atoms. researchgate.netnih.gov

The geometric parameters, such as bond lengths and angles, for the optimized structure of pyrazoline derivatives can be precisely calculated. For instance, in a study of 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, DFT calculations at the B3LYP/6-311G** level accurately reproduced the experimental structural parameters obtained from X-ray diffraction. nih.gov It is expected that this compound would also exhibit this characteristic envelope conformation, with the methyl groups occupying specific pseudo-axial or pseudo-equatorial positions to minimize steric hindrance.

Table 1: Comparison of Selected Experimental and DFT-Calculated Bond Lengths (Å) and Angles (°) for a Substituted 2-Pyrazoline Data adapted from studies on 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline. mdpi.com

| Parameter | Experimental (X-ray) | Calculated (B3LYP/6-311G**) |

|---|---|---|

| N1-N2 | 1.356 | 1.361 |

| N2-C3 | 1.332 | 1.328 |

| C4-C5 | 1.511 | 1.545 |

| N1-C5 | 1.474 | 1.472 |

| N1-N2-C3 | 114.2 | 114.1 |

| N2-C3-C4 | 111.4 | 112.0 |

| C3-C4-C5 | 103.3 | 102.5 |

DFT is a powerful tool for mapping the energy landscapes of chemical reactions. For pyrazolines, a common synthesis route is the [3+2] cycloaddition reaction between a diazo compound and an alkene, or the cyclization of α,β-unsaturated hydrazones. mdpi.comnih.gov DFT calculations can model the transition states and intermediates along these reaction pathways. By calculating the activation energies, researchers can predict the feasibility and regioselectivity of the cyclization process. mdpi.com

For example, theoretical studies on the [3+2] cycloaddition reactions to form pyrazoline rings have elucidated the energetics of different reaction channels, helping to explain why certain regioisomers are formed preferentially. mdpi.com The oxidation of the pyrazoline ring to the corresponding pyrazole (B372694) is another important reaction. Energetic profiling using DFT can determine the energy barriers for such transformations, providing insight into the stability and chemical reactivity of the 2-pyrazoline heterocycle.

Quantum Chemical Modeling

Quantum chemical models extend beyond DFT to provide a deeper understanding of the electronic properties and spectroscopic behavior of molecules.

The electronic structure of a molecule is key to its reactivity. Quantum chemical calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and polarizable. nih.gov

For pyrazoline derivatives, the HOMO is typically localized on the phenyl group at the N1 position and the pyrazoline ring, while the LUMO is often distributed over the aryl group at the C3 position. The substituents on these rings can significantly modulate the HOMO and LUMO energy levels. For this compound, the electron-donating methyl groups are expected to raise the HOMO energy level, influencing its reactivity.

Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. nih.govmdpi.com These indices provide a quantitative measure of the molecule's stability and reactivity. A higher electrophilicity index indicates a greater capacity to accept electrons. ijarset.com

Table 2: Calculated Electronic Properties for a Substituted 2-Pyrazoline Derivative Illustrative data based on general findings for pyrazoline systems. nih.govresearchgate.net

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.5 to -6.5 |

| LUMO Energy | ELUMO | - | -1.5 to -2.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.5 to 4.5 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 1.75 to 2.25 |

| Electronegativity | χ | -(ELUMO + EHOMO) / 2 | 3.5 to 4.5 |

| Electrophilicity Index | ω | χ2 / (2η) | 2.7 to 5.2 |

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), can be performed with high accuracy. These predictions are crucial for confirming molecular structures and assigning experimental spectra.

By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the chemical shifts can be determined. sonar.ch For the 2-pyrazoline ring, the protons at the C4 and C5 positions typically show a characteristic ABX or AMX splitting pattern in ¹H NMR spectra, and their chemical shifts and coupling constants are sensitive to the ring's conformation and substituents. Theoretical calculations can help to assign these complex signals and relate them to the specific stereochemistry of the molecule. nih.gov

Molecular Dynamics Simulations and Conformational Dynamics

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational flexibility and dynamic processes.

For a flexible molecule like this compound, MD simulations can reveal the different conformations the pyrazoline ring and its methyl substituents can adopt at a given temperature. These simulations can map the energy landscape connecting different conformers and calculate the free energy barriers for interconversion. This information is critical for understanding how the molecule's shape fluctuates and how this dynamic behavior might influence its interactions with other molecules, such as in a solvent or at a biological target. nih.govresearchgate.netresearchgate.net

Synthesis and Diversification of Functionalized 3,4,5 Trimethyl 2 Pyrazoline Derivatives

Introduction of Diverse Substituents on the Pyrazoline Core

The functionalization of the 3,4,5-trimethyl-2-pyrazoline core is primarily achieved through the versatile chalcone (B49325) synthesis pathway. This classical approach involves the Claisen-Schmidt condensation of an appropriate ketone and aldehyde, followed by a cyclization reaction with a hydrazine (B178648) derivative. By strategically selecting the initial reactants, a wide array of substituents can be introduced at various positions of the pyrazoline ring, particularly at the N-1, C-3, and C-5 positions.

The most common method for synthesizing 2-pyrazolines involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine reagents in an acidic or basic medium. In this process, hydrazones are formed as intermediates, which then undergo cyclization to form the 2-pyrazoline (B94618) ring, often in the presence of a cyclizing agent like acetic acid. The variation of substituents on the aromatic rings of the chalcones allows for the creation of functionalized pyrazolines.

Microwave-assisted synthesis has emerged as an efficient alternative to conventional heating, offering higher yields, significantly shorter reaction times, and cleaner reactions. This method is effective for both the initial chalcone formation and the subsequent cyclization with hydrazines.

Substituents can be introduced at several key positions:

N-1 Position: The choice of the hydrazine derivative is crucial for substitution at the N-1 position. Using hydrazine hydrate (B1144303) followed by acetylation can introduce an acetyl group. The use of substituted hydrazines, such as phenylhydrazine (B124118) or p-nitrophenyl hydrazine, directly attaches these aryl groups to the N-1 nitrogen.

C-3 and C-5 Positions: The groups attached to the precursor chalcone determine the substituents at the C-3 and C-5 positions of the pyrazoline ring. For instance, condensing a substituted 1-acetylnaphthalene with a substituted 1-naphthaldehyde (B104281) leads to 3,5-dinaphthyl-substituted pyrazolines. A variety of functional groups, including chloro, hydroxo, and dimethylamino groups, have been successfully incorporated onto aryl rings at these positions.

Detailed research findings on the synthesis of substituted pyrazolines are presented in the table below.

| Precursors | N-1 Substituent Reagent | C-3/C-5 Substituents | Method | Yield (%) | Reference |

| Isatin, p-aminoacetophenone, various aromatic aldehydes | Hydrazine hydrate | Aryl, p-nitrophenyl, p-chlorophenyl | Conventional Heating | 70-83 | |

| 2-Acetylnaphthalene, Benzaldehydes | Hydrazine hydrate, Phenylhydrazine, Acetylhydrazine | Naphthyl, Aryl | Microwave Irradiation | Quantitative | |

| 1-Acetylnaphthalenes, 1-Naphthaldehydes | Semicarbazide hydrochloride | Naphthyl, Chloro, Hydroxo, Dimethylamino | Conventional Heating | Not Specified | |

| Chalcones | Phenylhydrazine | Thiophene (B33073), Phenyl, Methoxyphenyl | Conventional Heating | 60-93 |

Incorporation of Additional Heterocyclic Ring Systems

The this compound scaffold can be further diversified by attaching other heterocyclic systems, creating complex molecules with unique properties. This is typically achieved by using precursor chalcones or hydrazine derivatives that already contain a heterocyclic moiety.

Commonly incorporated heterocyclic rings include:

Thiophene: Thiophene-based N-phenyl pyrazolines have been synthesized by reacting thiophene-containing chalcones with phenylhydrazine. For example, 3-(aryl)-1-(thiophen-2-yl)prop-2-en-1-one can be cyclized to yield 5-(aryl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole.

Pyridine (B92270): Pyridyl moieties can be introduced at the C-3 or C-5 positions. The synthesis of 5-(4-thiophen-2-yl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide demonstrates the incorporation of both thiophene and pyridine rings.

Thiazole: Thiazole rings can be attached to the pyrazoline core. This is often accomplished by first creating an N-thiocarbamoyl pyrazoline, which is then cyclized with reagents like phenacyl bromide or 2,3-dichloroquinoxaline (B139996) to form a pyrazolinyl-thiazole system.

Pyrimidine (B1678525): Substituted pyrazolines have been linked to pyrimidine rings, resulting in fused or directly substituted systems.

Phthalocyanine (B1677752): Pyrazoline units have been used as substituents on larger macrocyclic structures like zinc(II)-phthalocyanines. These complex molecules are synthesized to study their photophysicochemical properties.

The synthesis of these complex heterocyclic systems often follows the established chalcone-to-pyrazoline pathway, where one of the starting materials contains the desired additional heterocycle.

| Attached Heterocycle | Position of Attachment | Synthetic Precursor | Method | Reference |

| Thiophene | C-3 | 1-(Thiophen-2-yl)ethan-1-one | Chalcone cyclization with phenylhydrazine | |

| Pyridine | C-3 | 1-(Pyridin-3-yl)ethan-1-one | Chalcone cyclization with thiosemicarbazide | |

| Thiazole | N-1 (via linker) | N-Thiocarbamoyl pyrazoline | Cyclization with phenacyl bromide | |

| Phthalocyanine | C-3 (via phenyl linker) | 3-(...phenol) substituted chalcone | Synthesis of pyrazoline-phenol, then attachment to phthalocyanine core |

Exploration of Structure-Property Relationships (Excluding Biological Activity)

The introduction of different substituents and heterocyclic rings onto the this compound core significantly influences its physicochemical properties. These relationships are critical for tuning the molecule for specific material science applications.

Solubility and Aggregation: The nature and position of substituents can drastically alter the solubility of pyrazoline derivatives. For instance, when pyrazoline units are attached to a large macrocycle like zinc(II)-phthalocyanine, their presence enhances solubility in common organic solvents. The position of substitution (peripheral vs. non-peripheral) on the phthalocyanine ring also impacts aggregation behavior, with the synthesized derivatives showing no aggregation at concentrations from 1 to 10 μM.

Electronic and Spectroscopic Properties: The pyrazole (B372694) ring system, closely related to pyrazoline, exhibits both weak base and moderately weak acid characteristics due to its pyridine-like and pyrrole-like nitrogen atoms, respectively. The electronic nature of substituents on the ring can modulate these properties.

Electron-donating groups (e.g., -CH₃, -NH₂, -OH) can increase the acidity of the pyrrole-like NH group in the parent pyrazole structure.

Electron-withdrawing groups (e.g., -NO₂, -CHO, -COOH) can stabilize certain tautomeric forms over others.

These electronic effects directly translate to changes in spectroscopic properties. The 1H NMR spectra of pyrazolines are characteristic, often showing an AMX spin system for the protons at the C-4 and C-5 positions. The chemical shifts of these protons and adjacent groups are influenced by the electronic environment created by the substituents. For example, in 3,5-dinaphthyl-2-pyrazolines, the C'₈-proton of the 3-naphthyl group experiences a significant paramagnetic shift due to the anisotropy of the C=N π-system in the pyrazoline ring.

Photophysical Properties: The incorporation of pyrazoline moieties can impart specific photophysical characteristics to larger molecules. Pyrazoline-substituted Zn(II)-phthalocyanines have been investigated as potential photosensitizers. The study of their photophysical and photochemical properties, such as fluorescence quantum yields and singlet oxygen generation, is essential to understand their potential in photodynamic applications, which is a purely physicochemical investigation of light-matter interaction. The non-peripheral pyrazoline substituted Zn(II)-phthalocyanine, for instance, was noted for its promising photosensitizing capabilities based on these properties.

| Property | Influencing Factor | Observation | Reference |

| Solubility | Pyrazoline substitution on Zn(II)-phthalocyanine | High solubility in common organic solvents | |

| Aggregation | Peripheral vs. Non-peripheral substitution | No aggregation observed at 1-10 μM | |

| Acidity/Basicity | Electron-donating/withdrawing groups on the core | Modulates proton-donating and accepting ability | |

| 1H NMR Chemical Shift | Anisotropy of pyrazoline C=N bond | Significant deshielding of nearby aromatic protons | |

| Photosensitizing Potential | Pyrazoline substitution on Zn(II)-phthalocyanine | Non-peripheral substitution leads to promising photophysical properties |

Advanced Chemical and Material Science Applications of Pyrazoline Compounds

Utilization as Catalytic Agents and Ligands in Organic Synthesis

Pyrazoline derivatives have emerged as significant ligands in the field of coordination chemistry and homogeneous catalysis. ajgreenchem.comajgreenchem.com The nitrogen atoms within the pyrazoline ring can act as effective coordination sites for transition metal ions, forming stable complexes that can catalyze a variety of organic transformations. ajgreenchem.comnih.gov These N,N-bidentate ligands can chelate to metal centers, influencing the electronic and steric environment around the catalytic site, which in turn dictates the activity and selectivity of the reaction. jocpr.com

Metal complexes derived from pyrazole (B372694) and pyrazoline ligands have demonstrated considerable utility, particularly with transition metals like chromium, copper, cobalt, and nickel. ajgreenchem.comnih.govresearchgate.net For instance, chromium (III) complexes bearing aminophosphine (B1255530) (P,N) ligands, which can be structurally related to pyrazoline systems, have shown high catalytic reactivity for ethylene (B1197577) tri/tetramerization. researchgate.net By carefully designing the ligand backbone, these catalysts can achieve excellent selectivity for valuable α-olefins such as 1-hexene (B165129) and 1-octene, with minimal production of polyethylene (B3416737) byproducts. researchgate.net

The coordinating behavior of the trimethylated heterocyclic ring, specifically the related 3,4,5-trimethyl-1H-pyrazole, has been structurally characterized. nih.gov It forms a 2:1 ligand-to-metal chloride-bridged complex with Copper(II) chloride (CuCl₂), resulting in a square-pyramidal coordination geometry around each copper center. nih.gov This ability to form well-defined, stable coordination complexes is fundamental to their application as ligands in catalysis. ajgreenchem.commdpi.com

Below is a summary of the catalytic performance of a chromium-based complex with a P,N ligand, illustrating the high activity and selectivity achievable with pyrazoline-related ligand systems in ethylene oligomerization.

| Catalyst System Component | Role | Performance Metric | Result |

| Ligand | P,N (PC3N backbone) | Controls selectivity and activity | High selectivity for linear α-olefins |

| Metal Center | Chromium (Cr) | Active catalytic site | Effective for ethylene oligomerization |

| Activator | Methylaluminoxane (MAO) | Co-catalyst to activate the Cr center | Enables high reactivity |

| Catalytic Activity | Rate of reaction | kg product / (g Cr·h) | 458.2 kg/(g ·Cr·h) researchgate.net |

| Product Selectivity | Desired product fraction | % of (1-hexene + 1-octene) | 90.9% researchgate.net |

| Polyethylene (PE) Content | Unwanted polymer byproduct | % of total product | 0.1% researchgate.net |

Applications in Optical and Electronic Materials Science

The inherent photophysical and electronic properties of the pyrazoline scaffold have made its derivatives, including 3,4,5-Trimethyl-2-pyrazoline, valuable components in the development of advanced optical and electronic materials.

Pyrazoline derivatives are widely recognized for their fluorescent properties and have been successfully developed into highly sensitive and selective fluorescent probes for detecting various analytes. nih.govresearchgate.net These sensors often operate on a "turn-on" mechanism, where the fluorescence intensity of the molecule increases significantly upon binding with a target analyte. nih.govsemanticscholar.org This response is frequently attributed to the blocking of a photoinduced electron transfer (PET) process that otherwise quenches the fluorescence of the free pyrazoline molecule. nih.gov

Researchers have synthesized a range of pyrazoline-based sensors for the detection of biologically and environmentally important metal ions such as Zinc (Zn²⁺), Cadmium (Cd²⁺), and Iron (Fe³⁺). nih.gov These sensors can be engineered to exhibit high specificity, allowing for the detection of one type of ion in the presence of others. nih.govsemanticscholar.org For example, specific pyrazole-based sensors have shown a 30-fold increase in fluorescence emission for Fe³⁺ over Fe²⁺, while related pyrazoline sensors display strong responses to Zn²⁺ and Cd²⁺. nih.gov The sensitivity of these probes is often very high, with limits of detection (LoD) reaching the micromolar (μM) and even nanomolar range, making them suitable for trace analysis. nih.govresearchgate.netnih.gov

The table below summarizes the performance characteristics of representative pyrazoline and pyrazole-based fluorescent sensors.

| Sensor Type | Target Analyte | Fluorescence Change (Fold Increase) | Emission Wavelength (λem) | Limit of Detection (LoD) |

| Pyrazole-based | Zn²⁺ | ~20x | 480 nm | Not specified |

| Pyrazole-based | Fe³⁺ | ~30x | 465 nm | 0.025 μM nih.govsemanticscholar.org |

| Pyrazoline-based | Zn²⁺ | 4.5x | 480 nm | 0.0319 μM nih.gov |

| Pyrazoline-based | Cd²⁺ | 7.3x | 480 nm | Not specified |

| Pyrazoline-based | Hydrazine (B178648) | Significant enhancement | 520 nm | 6.16 μM researchgate.net |

The excellent electro-optical properties and efficient broadband photoluminescence of pyrazoline derivatives make them attractive candidates for use in polymer science and thin-film technologies. researchgate.net These compounds have been investigated for a wide range of applications, including as active components in organic light-emitting diodes (OLEDs). researchgate.net

When doped into polymer matrices such as poly(methyl methacrylate) (PMMA), pyrazoline compounds can create hybrid systems with potential for use in lasing applications. researchgate.net Their high quantum yields and spectral tunability are key advantages in this context. researchgate.net Furthermore, pyrazoline derivatives can exhibit significant second-order non-linear optical (NLO) properties. researchgate.net This includes effects like two-photon absorption (TPA), which is crucial for applications in optical signal processing, frequency doubling, and high-efficiency electro-optic materials. researchgate.netresearchgate.net The ability to tune these optical properties by modifying the substituent groups on the pyrazoline ring allows for the engineering of materials with specific characteristics for advanced thin-film devices. researchgate.net

Intermediates in the Synthesis of Specialty Chemicals (e.g., High-Energy Fuels)

Pyrazolines are versatile heterocyclic intermediates used in the synthesis of more complex molecules and specialty chemicals. jocpr.commdpi.com While direct synthesis of high-energy fuels from this compound is not widely documented, related pyrazoline analogues have been investigated for their potential as performance-enhancing additives for biofuels. researchgate.net

Specifically, pyrazoline derivatives have been studied as antioxidant additives for biodiesel. researchgate.net A major challenge with biofuels is their limited oxidative stability, which can compromise their storage and commercial viability. researchgate.net Pyrazoline analogues can mitigate this oxidative degradation. researchgate.net Chemical reactivity studies indicate that the methoxy (B1213986) group on certain pyrazoline derivatives enhances electron-withdrawing effects, making them more susceptible to oxidation and thus able to act as radical scavengers. researchgate.net Kinetic evaluations have predicted that these compounds have oxidation rates comparable to widely used commercial antioxidants, suggesting they are promising candidates for improving the efficiency and sustainability of biofuels. researchgate.net

Application as Colorimetric Reagents for Analytical Chemistry

The same chelation ability that makes pyrazolines useful as ligands in catalysis also allows them to function as effective colorimetric reagents in analytical chemistry. ajgreenchem.comajgreenchem.com N-substituted 2-pyrazoline (B94618) derivatives have been successfully used for the determination of trace amounts of heavy metals. ajgreenchem.comajgreenchem.com

The principle behind this application involves a complexation reaction between the pyrazoline compound and a target metal ion. This reaction leads to the formation of a colored complex, causing a distinct and measurable change in the absorption spectrum of the solution. According to the Beer-Lambert law, the intensity of the color is directly proportional to the concentration of the metal ion. This allows for the quantitative determination of trace metals using spectrophotometric methods. The presence of functional groups like immine and thiocarbamoyl moieties in the pyrazoline structure can enhance their chelation ability and sensitivity as colorimetric reagents. ajgreenchem.com

Conclusion and Future Research Directions in 3,4,5 Trimethyl 2 Pyrazoline Chemistry

Summary of Current Research Advancements

A comprehensive search for dedicated studies on 3,4,5-Trimethyl-2-pyrazoline yields no specific research advancements, as there are no published papers detailing its synthesis, characterization, or application. The scientific literature is rich with studies on the broader 2-pyrazoline (B94618) class, which are well-documented for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antidepressant, and anticancer properties. nih.govnih.gov Synthesis methodologies for the 2-pyrazoline core are also well-established, commonly involving the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. mdpi.comnih.gov However, these extensive research efforts have not been directed towards the specific 3,4,5-trimethyl substituted variant. Its absence from focused study means that its fundamental physicochemical properties, spectroscopic data, and potential utility remain entirely speculative and unconfirmed by empirical evidence.

Identification of Emerging Trends and Unexplored Areas

The primary unexplored area is, in fact, the compound this compound itself. While general trends in pyrazoline chemistry point towards several promising research directions, none have been applied to this specific molecule.

Emerging Trends in Pyrazoline Chemistry:

Asymmetric Catalysis: The development of stereoselective synthesis methods to control the chirality of substituted pyrazolines is a significant trend, crucial for developing enantiomerically pure pharmaceutical agents.

Green Synthesis: Microwave-assisted synthesis, ultrasound irradiation, and the use of ionic liquids are being increasingly employed to create pyrazoline derivatives through environmentally benign processes that offer higher yields and shorter reaction times. nih.gov

Medicinal Chemistry: Research is focused on designing and synthesizing novel pyrazoline derivatives as potent and selective inhibitors of specific biological targets, such as monoamine oxidase (MAO) for neurodegenerative disorders or cyclooxygenase (COX) for inflammation. ajgreenchem.comacs.org

Materials Science: The strong blue fluorescence characteristic of many 2-pyrazoline derivatives makes them candidates for development as organic light-emitting diodes (OLEDs), fluorescent probes, and brightening agents. nih.gov

The complete lack of data for this compound means that its potential contributions to any of these fields are unknown. The influence of the specific trimethyl substitution pattern on the molecule's electronic properties, steric hindrance, and biological activity is an open question.

Prospective Avenues for Fundamental and Applied Academic Investigation

The absence of research on this compound presents a clear opportunity for novel investigation. Future research should be directed at building a foundational understanding of this compound, which can then be leveraged for more advanced applications. The following table outlines prospective research avenues.

| Research Avenue | Description | Potential Impact |

| Fundamental Research: Synthesis & Characterization | Development of a reliable, high-yield synthesis protocol for this compound. Full characterization using modern spectroscopic methods (NMR, IR, Mass Spectrometry) and X-ray crystallography. | Provides the foundational knowledge and material required for all subsequent studies. Establishes its structural and electronic properties. |

| Physicochemical Properties | Investigation of solubility, stability, pKa, and photophysical properties (absorption/emission spectra, quantum yield). | Determines its suitability for various applications, such as a fluorescent probe or a scaffold for drug development. |

| Computational & Theoretical Studies | In silico modeling of its molecular orbitals, electrostatic potential, and docking studies against known biological targets (e.g., MAO, COX, various kinases). | Predicts potential biological activities and guides the selection of initial in vitro screening assays, saving time and resources. |

| Applied Research: Biological Screening | In vitro screening for a broad range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, based on the known activities of the pyrazoline class. | Could lead to the discovery of a new lead compound for therapeutic development. The specific substitution pattern may offer unique activity or selectivity. |

| Derivatization & SAR Studies | Synthesis of analogues by modifying the N-1 position (e.g., N-acylation, N-arylation) to build a structure-activity relationship (SAR) library. | Elucidates the chemical features necessary for any observed biological activity, enabling the optimization of potency and selectivity. |

Q & A

Q. What are the established synthetic routes for 3,4,5-Trimethyl-2-pyrazoline, and how do reaction conditions influence yield?

The synthesis of this compound derivatives often involves cyclocondensation reactions. A common approach uses hydrazine derivatives reacting with β-diketones or α,β-unsaturated ketones under acidic or basic conditions. For example, in analogous pyrazoline syntheses, sodium hydride in toluene has been employed to facilitate cyclization (e.g., formation of 5-(4-methoxyphenyl)pyrazole intermediates) . Yield optimization requires precise control of stoichiometry, temperature (e.g., 80–100°C), and solvent polarity. Impurities like unreacted hydrazine or diketones can be mitigated via column chromatography or recrystallization, with purity confirmed by HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Key techniques include:

- 1H/13C NMR : Assign methyl groups (δ 1.2–2.5 ppm for CH3) and pyrazoline ring protons (δ 3.5–5.0 ppm for CH2/CH). Splitting patterns help confirm substitution .

- IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 2900–3000 cm⁻¹ (C-H in CH3) validate the pyrazoline core .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 123 for C6H11N2) and fragmentation patterns confirm the structure .

Q. How can researchers purify this compound derivatives effectively?

Purification methods depend on solubility:

- Recrystallization : Use ethanol/water mixtures for polar derivatives.

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for non-polar analogs.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Contradictions in NMR or IR data often arise from tautomerism or solvent effects. For example, pyrazoline rings may exhibit keto-enol tautomerism, altering peak positions. Strategies include:

Q. What methodologies are used to evaluate the biological activity of this compound analogs?

Advanced pharmacological studies involve:

- Molecular Docking : Screen against targets like 14-α-demethylase (PDB: 3LD6) to predict antifungal activity. Autodock Vina or Schrödinger Suite can calculate binding affinities .

- In Vitro Assays : Test MIC (Minimum Inhibitory Concentration) against Candida spp. using broth microdilution (CLSI guidelines) .

- SAR Analysis : Modify substituents (e.g., replacing methyl with trifluoromethyl) to correlate structure with activity .

Q. How can fluorination of this compound be optimized for enhanced bioactivity?

Fluorination via sulfur tetrafluoride (SF4) is a key step for introducing CF3 groups. Critical parameters:

Q. What strategies address low yields in large-scale synthesis of this compound?

Scale-up challenges include exothermic reactions and byproduct formation. Solutions:

- Flow Chemistry : Continuous reactors improve heat dissipation and reduce side reactions.

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 150°C) .

- Catalytic Optimization : Use Pd/C or Ni catalysts for hydrogenation steps (TOF up to 500 h⁻¹) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points or spectral data?

Variations in melting points (e.g., 123–124°C vs. 287–293°C for similar compounds) may stem from polymorphism or impurities. Mitigation steps:

Q. Why do computational models sometimes fail to predict experimental bioactivity accurately?

Limitations include:

- Force Field Inaccuracies : AMBER/CHARMM may poorly model van der Waals interactions in pyrazoline-enzyme complexes.

- Solvent Effects : Implicit solvent models (e.g., GB/SA) overlook explicit water interactions.

- Conformational Sampling : Enhanced sampling techniques (e.g., MD simulations >100 ns) improve accuracy .

Methodological Recommendations

Q. What advanced techniques are recommended for studying reaction mechanisms in pyrazoline synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.